

A Comparative Spectroscopic Analysis of 2-Bromo-6-fluoroaniline and Its Isomers

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Compound of Interest

Compound Name: 2-Bromo-6-fluoroaniline

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This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Bromo-6-fluoroaniline** and its isomers. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and application in pharmaceutical synthesis and materials science. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , and ^{19}F), and Mass Spectrometry (MS), supported by generalized experimental protocols.

Introduction to Bromo-fluoroaniline Isomers

2-Bromo-6-fluoroaniline and its isomers are important building blocks in organic synthesis. The relative positions of the bromine, fluorine, and amine substituents on the aniline ring significantly influence the electronic environment and, consequently, the spectroscopic characteristics of each molecule. These differences can be effectively probed using a combination of spectroscopic techniques to yield a unique structural signature for each isomer.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **2-Bromo-6-fluoroaniline** and its key isomers. Due to the limited availability of comprehensive public data for all isomers, some values are based on spectral database predictions and established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
2-Bromo-6-fluoroaniline	CDCl ₃	Data not readily available in searched sources.
2-Bromo-4-fluoroaniline	CDCl ₃	δ 6.8-7.2 (m, 3H, Ar-H), 3.9 (br s, 2H, -NH ₂)[1][2]
3-Bromo-4-fluoroaniline	CDCl ₃	Data not readily available in searched sources.
4-Bromo-2-fluoroaniline	CDCl ₃	δ 6.9-7.1 (m, 3H, Ar-H), 3.8 (br s, 2H, -NH ₂)[3]
4-Bromo-3-fluoroaniline	CDCl ₃	Data not readily available in searched sources.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

Compound	Solvent	Chemical Shift (δ) ppm
2-Bromo-6-fluoroaniline	CDCl ₃	Data not readily available in searched sources.
2-Bromo-4-fluoroaniline	CDCl ₃	δ 158.4 (d, J=240 Hz), 142.7, 122.8 (d, J=7 Hz), 116.3 (d, J=23 Hz), 115.8 (d, J=22 Hz), 110.1 (d, J=9 Hz)[4]
3-Bromo-4-fluoroaniline	CDCl ₃	Data not readily available in searched sources.
4-Bromo-2-fluoroaniline	CDCl ₃	Data not readily available in searched sources.[3]
4-Bromo-3-fluoroaniline	CDCl ₃	Data not readily available in searched sources.

Table 3: ^{19}F NMR Spectral Data (Predicted)

Compound	Solvent	Chemical Shift (δ) ppm
2-Bromo-6-fluoroaniline	CDCl_3	Data not readily available in searched sources.
2-Bromo-4-fluoroaniline	CDCl_3	Approximately -110 to -120
3-Bromo-4-fluoroaniline	CDCl_3	Approximately -115 to -125
4-Bromo-2-fluoroaniline	CDCl_3	Approximately -125 to -135
4-Bromo-3-fluoroaniline	CDCl_3	Approximately -105 to -115[5]

Table 4: Key IR Absorption Frequencies (cm^{-1})

Compound	N-H Stretching	C-N Stretching	C-Br Stretching	C-F Stretching
2-Bromo-6-fluoroaniline	~3400-3500	~1250-1350	~500-600	~1100-1200
2-Bromo-4-fluoroaniline	~3400-3500	~1250-1350	~500-600	~1150-1250[6]
3-Bromo-4-fluoroaniline	~3400-3500	~1250-1350	~500-600	~1100-1200[2]
4-Bromo-2-fluoroaniline	~3400-3500	~1250-1350	~500-600	~1200-1300[3]
4-Bromo-3-fluoroaniline	~3400-3500	~1250-1350	~500-600	~1100-1200[7][8]

Table 5: Mass Spectrometry Data - Molecular Ion and Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-Bromo-6-fluoroaniline	189/191	110, 83
2-Bromo-4-fluoroaniline	189/191	110, 83[9]
3-Bromo-4-fluoroaniline	189/191	110, 83
4-Bromo-2-fluoroaniline	189/191	110, 83[3]
4-Bromo-3-fluoroaniline	189/191	110, 83

Note: The presence of bromine results in a characteristic M+2 isotopic peak with approximately equal intensity to the molecular ion peak.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the bromo-fluoroaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **¹⁹F NMR Acquisition:** Acquire the spectrum on a spectrometer equipped with a fluorine-observe probe. A simple one-pulse experiment is usually sufficient. Chemical shifts are typically referenced to an external standard like CFCl₃.[\[10\]](#)

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS for ^1H and ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

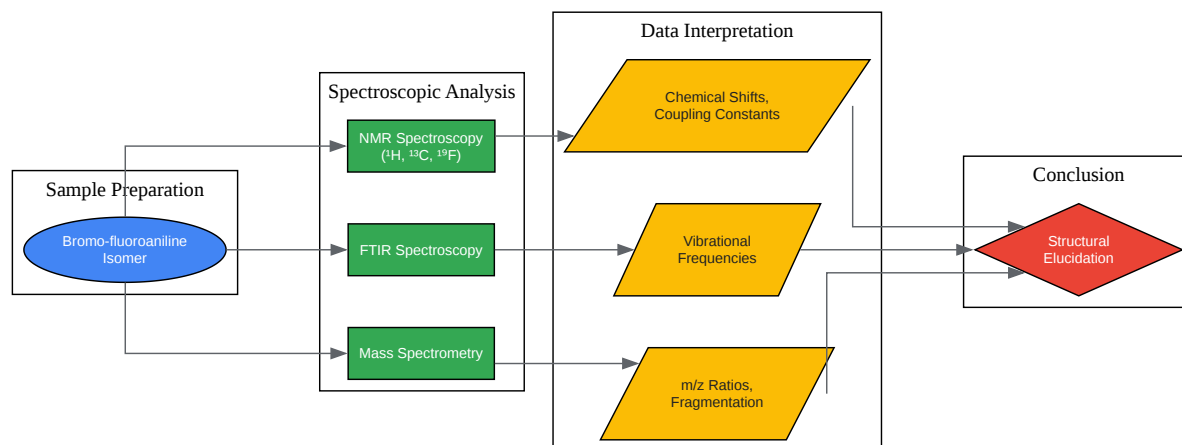
- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the N-H, C-N, C-Br, and C-F stretching and bending vibrations.

Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds like bromo-fluoroanilines, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
- **Ionization:** Electron Ionization (EI) at 70 eV is commonly used to generate a molecular ion and induce fragmentation.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bromo-fluoroaniline isomers.



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Caption: Workflow for the spectroscopic analysis of bromo-fluoroaniline isomers.

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